- Treatment of metabolic disorders in equine animals, United States, , ,
Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

946525-30-0 structure
Nome del prodotto:(2-Bromo-5-iodophenyl)methanol
Numero CAS:946525-30-0
MF:C7H6BrIO
MW:312.930413722992
MDL:MFCD11044842
CID:1065690
PubChem ID:53424372
(2-Bromo-5-iodophenyl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-BROMO-5-IODOBENZYLALCOHOL
- (2-Bromo-5-iodophenyl)methanol
- 2-bromo-5-iodoBenzenemethanol
- 2-BROMO-5-IODOBENZYL ALCOHOL
- 2-bromo-5-iodobenzylalcohol
- WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Benzenemethanol, 2-bromo-5-iodo-
- (2-Bromo-5-iodo-phenyl)-methanol
- CL9121
- AS05950
- CM13297
- 4-Bromo-3-hydroxymethyl-1-iodo-benzene
- AK158350
- ST24033832
- Z1150
- 2-Bromo-5-iodobenzenemethanol (ACI)
- SCHEMBL1713834
- WMB52530
- SY110675
- DTXSID20698488
- AKOS024258482
- DS-9342
- MFCD11044842
- Z1269159494
- EN300-2950157
- CS-0031364
- DA-26783
- 946525-30-0
- AS-813/43501691
- AC-30706
- 2-Bromo-5-iodobenzyl alcohol, 97%
-
- MDL: MFCD11044842
- Inchi: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
- Chiave InChI: WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Sorrisi: BrC1C(CO)=CC(I)=CC=1
Proprietà calcolate
- Massa esatta: 311.86467g/mol
- Massa monoisotopica: 311.86467g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 2.211±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 112-116 °C
- Solubilità: Leggermente solubile (1,6 g/l) (25°C),
(2-Bromo-5-iodophenyl)methanol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H315-H319-H335
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Condizioni di conservazione:2-8°C
(2-Bromo-5-iodophenyl)methanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB440740-25 g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 25g |
€244.70 | 2023-04-22 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-20g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 20g |
564.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48840-25g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 25g |
¥329.0 | 2022-10-09 | |
Chemenu | CM102432-100g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 95+% | 100g |
$*** | 2023-05-29 | |
Enamine | EN300-2950157-0.25g |
(2-bromo-5-iodophenyl)methanol |
946525-30-0 | 95.0% | 0.25g |
$22.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-25g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 25g |
¥194.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-100g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 100g |
¥831.00 | 2024-04-24 | |
abcr | AB440740-10g |
(2-Bromo-5-iodophenyl)methanol, 95%; . |
946525-30-0 | 95% | 10g |
€75.00 | 2025-02-17 | |
abcr | AB440740-100g |
(2-Bromo-5-iodophenyl)methanol, 95%; . |
946525-30-0 | 95% | 100g |
€181.80 | 2024-08-03 | |
Enamine | EN300-2950157-25g |
(2-bromo-5-iodophenyl)methanol |
946525-30-0 | 95% | 25g |
$232.0 | 2023-09-06 |
(2-Bromo-5-iodophenyl)methanol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt
Riferimento
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Riferimento
- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
Riferimento
- Treatment of metabolic disorders in feline animals, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Riferimento
- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C
Riferimento
- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Riferimento
- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Riferimento
- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Riferimento
- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,
(2-Bromo-5-iodophenyl)methanol Raw materials
- 1-bromo-2-(bromomethyl)-4-iodobenzene
- 2-Bromo-5-iodobenzoyl chloride
- 2-Bromo-5-iodobenzoic acid
- 2-Bromo-5-iodobenzaldehyde
(2-Bromo-5-iodophenyl)methanol Preparation Products
(2-Bromo-5-iodophenyl)methanol Letteratura correlata
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol

Purezza:99%
Quantità:500g
Prezzo ($):364.0